N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Isoquinolinyl Intermediate: The isoquinolinyl intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling with Dichlorophenyl Acetamide: The isoquinolinyl intermediate is then coupled with 3,4-dichlorophenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy]acetamide
- N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-7-yl)oxy]acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is unique due to its specific substitution pattern on the isoquinolinyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H14Cl2N2O3 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-22-8-7-12-13(18(22)24)3-2-4-16(12)25-10-17(23)21-11-5-6-14(19)15(20)9-11/h2-9H,10H2,1H3,(H,21,23) |
InChI Key |
NWOMHYJRMLCLJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.